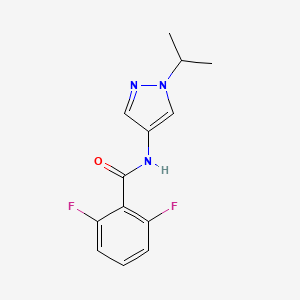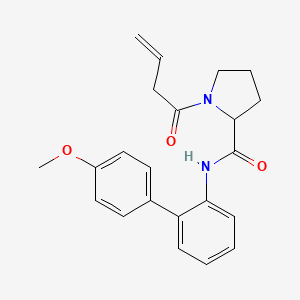
2,6-difluoro-N-(1-isopropyl-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIPPB is a small molecule that belongs to the class of benzamide derivatives. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). DIPPB has been synthesized for the first time in 2013 by a group of researchers from the University of California, San Francisco, and has since then been used in various scientific studies.
作用機序
The mechanism of action of DIPPB involves the inhibition of BRD4. BRD4 is a protein that binds to acetylated histones and regulates the expression of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis. DIPPB binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting its activity.
Biochemical and Physiological Effects:
DIPPB has been shown to have several biochemical and physiological effects in various studies. In cancer cells, DIPPB inhibits the expression of genes involved in cell proliferation and survival, leading to the induction of apoptosis. DIPPB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One of the significant advantages of DIPPB is its high specificity towards BRD4, making it an ideal tool for studying the role of BRD4 in various cellular processes. DIPPB is also relatively easy to synthesize and has good solubility in organic solvents, making it suitable for use in various experimental setups. However, one of the limitations of DIPPB is its low water solubility, which can limit its application in some experimental setups.
将来の方向性
There are several future directions for the research on DIPPB. One of the most significant directions is the development of more potent and selective BRD4 inhibitors based on the structure of DIPPB. Another direction is the exploration of the potential applications of DIPPB in other fields such as neurodegenerative diseases and infectious diseases. Additionally, the use of DIPPB in combination with other drugs to enhance its efficacy and reduce its toxicity is another area of future research.
Conclusion:
In conclusion, DIPPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis of DIPPB involves a multi-step process, and it has been extensively used in cancer research due to its ability to inhibit the growth of cancer cells by targeting BRD4. DIPPB has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the research on DIPPB, including the development of more potent and selective BRD4 inhibitors and the exploration of its potential applications in other fields.
合成法
The synthesis of DIPPB involves a multi-step process that starts with the reaction between 2,6-difluorobenzoyl chloride and isopropyl hydrazine. The resulting product is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form DIPPB. The overall yield of this synthesis method is reported to be around 30%.
科学的研究の応用
DIPPB has been extensively used in various scientific studies due to its potential applications in different fields. One of the most significant applications of DIPPB is in the field of cancer research. Studies have shown that DIPPB can inhibit the growth of cancer cells by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a crucial role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth.
特性
IUPAC Name |
2,6-difluoro-N-(1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8(2)18-7-9(6-16-18)17-13(19)12-10(14)4-3-5-11(12)15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGLJRHBBAPVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(dicyclopropylmethyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002651.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6002700.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)

![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)
![1-ethyl-N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6002722.png)

![1-(5-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6002725.png)